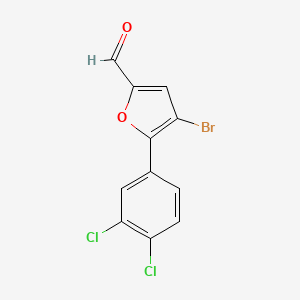
4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with bromine, dichlorophenyl, and a formyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOMe) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol or KSCN in acetone.
Major Products Formed
Oxidation: 4-Bromo-5-(3,4-dichlorophenyl)furan-2-carboxylic acid.
Reduction: 4-Bromo-5-(3,4-dichlorophenyl)furan-2-methanol.
Substitution: 4-Methoxy-5-(3,4-dichlorophenyl)furan-2-carbaldehyde or 4-Thiocyanato-5-(3,4-dichlorophenyl)furan-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C11H5BrCl2O2 |
|---|---|
Molekulargewicht |
319.96 g/mol |
IUPAC-Name |
4-bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H5BrCl2O2/c12-8-4-7(5-15)16-11(8)6-1-2-9(13)10(14)3-6/h1-5H |
InChI-Schlüssel |
HFMZMLHUXUSGGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=C(C=C(O2)C=O)Br)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


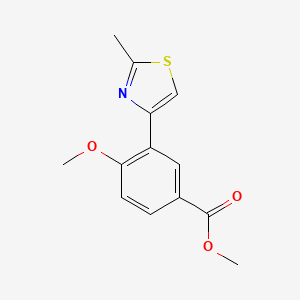


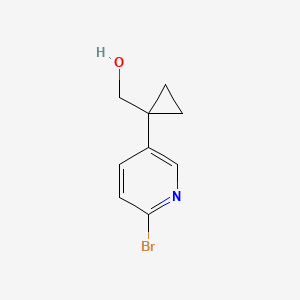
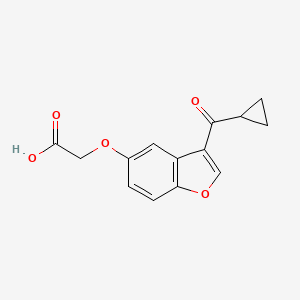
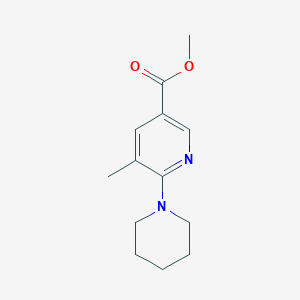
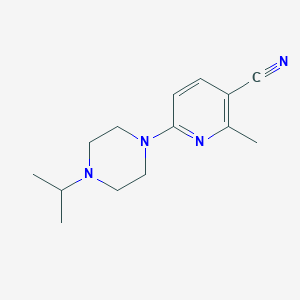
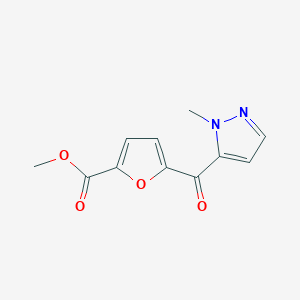
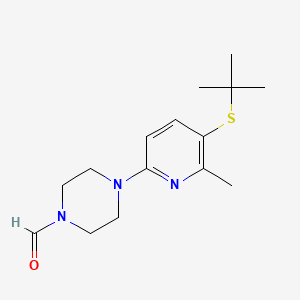
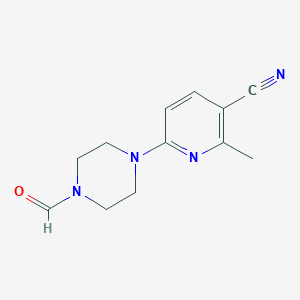
![Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B15057809.png)
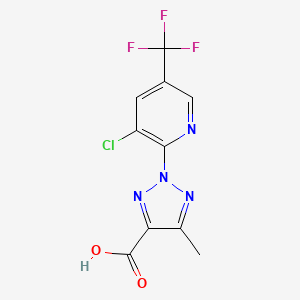
![2-(4-Methoxyphenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15057829.png)

